6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine
Description
Properties
IUPAC Name |
6-(4-bromophenyl)sulfanylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2S/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYGSKVEMMXWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=NC=C(C=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Pathways:
- Nucleophilic substitution of 4-bromobenzenesulfinyl chloride with 3-aminopyridine.
- Sulfur insertion to form the sulfanyl linkage.
- Optional oxidation or reduction steps to modify the sulfur oxidation state.
Preparation Methods
Synthesis via Nucleophilic Substitution of Sulfinyl Chlorides
4-Bromobenzenesulfinyl chloride + 3-aminopyridine → this compound
- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
- Base: Triethylamine or pyridine to neutralize HCl
- Temperature: 0–25°C
- Duration: 4–8 hours
- The sulfinyl chloride acts as an electrophile, reacting with the amino group of pyridine.
- Triethylamine scavenges the generated HCl, driving the reaction forward.
Sulfur Insertion via Thiolation
In some protocols, the sulfanyl group is introduced via thiolation of the pyridine derivative using thiolating agents like sodium hydrosulfide or thiourea derivatives under controlled conditions.
Pyridinylamine derivative + Sodium hydrosulfide → Sulfanyl derivative
- Solvent: Ethanol or water
- Temperature: 50–80°C
- Reaction time: 4–12 hours
Oxidation to Sulfinyl or Sulfonyl Derivatives
For oxidation to sulfinyl or sulfonyl groups, oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed:
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Room temperature to 50°C | Conversion to sulfinyl or sulfonyl derivatives |
Data Tables of Preparation Methods
| Method | Starting Materials | Reagents & Catalysts | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Nucleophilic substitution | 4-bromobenzenesulfinyl chloride + 3-aminopyridine | Triethylamine, DCM | 0–25°C, 4–8h | 70–85 | Widely used, scalable |
| Sulfur insertion | Pyridinylamine derivative + Sodium hydrosulfide | Ethanol/water | 50–80°C, 4–12h | 65–78 | Requires careful pH control |
| Oxidation | Sulfanyl derivative | Hydrogen peroxide | Room temp to 50°C | 60–75 | Converts sulfanyl to sulfinyl/sulfonyl |
Research Findings and Notes
Patented Methods: Recent patents describe multi-step synthesis involving esterification, chlorination, and cyclization, with yields exceeding 80% under optimized conditions (e.g., patent CN108997223B). These methods often incorporate environmentally friendly solvents and catalysts to enhance scalability.
Reaction Optimization: Studies emphasize the importance of controlling temperature and stoichiometry to prevent over-oxidation or side reactions. Catalysts such as palladium are used in Suzuki coupling reactions to further functionalize the aromatic rings.
Industrial Considerations: Scaling up involves continuous flow reactors and in-line purification techniques to maintain product quality, especially when handling hazardous reagents like phosgene derivatives.
Summary of Key Preparation Methods
| Approach | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|
| Nucleophilic substitution | High yield, straightforward | Sensitive to moisture | 70–85% |
| Sulfur insertion | Versatile, allows functionalization | Longer reaction times | 65–78% |
| Oxidation to sulfinyl/sulfonyl | Enables derivative synthesis | Over-oxidation risk | 60–75% |
Chemical Reactions Analysis
Types of Reactions
6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine have shown potential in inhibiting cancer cell proliferation. The presence of the bromophenyl group enhances the compound's ability to interact with specific biological targets, which may lead to effective anticancer therapies.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial and fungal strains. It has been tested using methods such as the DPPH assay for antioxidant activity and toxicity assessments on organisms like Daphnia magna to evaluate its safety profile.
Case Studies and Research Findings
Recent studies have further explored the potential applications of this compound:
Antiviral Activity
Although specific antiviral efficacy against viruses like coronaviruses has not been conclusively established, related compounds have shown promising results in preliminary tests aimed at inhibiting viral replication.
Cytotoxicity Studies
In vitro studies suggest that this compound exhibits lower cytotoxicity compared to standard antiviral drugs such as chloroquine. This indicates a favorable safety profile for potential therapeutic use .
Mechanism of Action
The mechanism of action of 6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. Additionally, the pyridinylamine moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The sulfur atom’s oxidation state critically influences the physicochemical and biological properties of 6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine and its analogues. Below is a detailed comparison with two closely related derivatives:
Structural and Electronic Differences
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Sulfur Oxidation State | Key Structural Feature |
|---|---|---|---|---|
| This compound (Target) | C₁₁H₉BrN₂S | 297.17 | -2 (Thioether) | Reduced sulfur (-S-) |
| 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine | C₁₁H₉BrN₂OS | 313.17 | 0 (Sulfoxide) | Partially oxidized sulfur (-SO-) |
| 6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine | C₁₁H₉BrN₂O₂S | 329.17 | +4 (Sulfone) | Fully oxidized sulfur (-SO₂-) |
Key Observations:
- Molecular Weight and Polarity: Progressive oxidation from sulfanyl (-S-) to sulfonyl (-SO₂-) increases molecular weight and polarity. The sulfonyl derivative (329.17 g/mol) is significantly more polar than the sulfanyl analogue, enhancing aqueous solubility but reducing lipid membrane permeability .
- Electronic Effects: Sulfonyl groups are strong electron-withdrawing moieties, which may decrease the basicity of the pyridinylamine group compared to the electron-donating sulfanyl group.
Lipophilicity and Solubility
- Sulfanyl Derivative (-S-): Higher lipophilicity (predicted logP ~3.2) due to the nonpolar thioether group, favoring passive diffusion across biological membranes.
- Sulfonyl Derivative (-SO₂-): Lower logP (~1.8) and increased solubility in polar solvents (e.g., DMSO, water), making it preferable for formulations requiring high bioavailability .
- Sulfinyl Derivative (-SO-): Intermediate polarity, balancing solubility and membrane permeability.
Metabolic Stability
- Sulfonyl Group: Resistant to further oxidation, offering enhanced metabolic stability in drug design contexts .
Biological Activity
6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine, with the CAS number 353277-60-8, is a compound of growing interest in the field of medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C11H10BrN2S. The presence of the bromophenyl and pyridinyl moieties suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 284.17 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and DMF |
| LogP | Not available |
The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary studies suggest that it may interact with specific molecular targets involved in cell proliferation and apoptosis.
Potential Mechanisms:
- Inhibition of Cell Proliferation : Some derivatives have shown promise in inhibiting the proliferation of cancer cells through modulation of signaling pathways related to cell growth and survival.
- Induction of Apoptosis : The compound may induce programmed cell death in malignant cells, potentially through the activation of caspases or other apoptotic pathways .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Various studies have highlighted its effectiveness against different cancer cell lines.
Case Studies
- Study on Breast Cancer Cells : A study demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells, with IC50 values indicating effective cytotoxicity at micromolar concentrations.
- Colorectal Cancer : Another investigation revealed that the compound reduced cell viability in HT-29 colorectal cancer cells, suggesting its potential as a therapeutic agent for this type of cancer.
Table 2: Summary of Anticancer Activity
| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | MCF-7 | 15 | Inhibition of proliferation |
| Colorectal Cancer | HT-29 | 20 | Induction of apoptosis |
Epigenetic Modulation
Recent studies have suggested that compounds similar to this compound may influence epigenetic mechanisms, particularly through inhibition of enzymes like EZH2, which are implicated in cancer progression . This modulation can lead to reactivation of tumor suppressor genes and reversal of malignant phenotypes.
Pharmacological Studies
Pharmacological assessments indicate that the compound may also affect G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling and are often dysregulated in cancer . This interaction could provide additional pathways for therapeutic intervention.
Q & A
Q. How can researchers optimize the synthesis of 6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine to achieve high purity?
Methodological Answer:
- Reaction Monitoring: Use thin-layer chromatography (TLC) or HPLC to track reaction progress, ensuring complete substitution at the pyridinylamine sulfur center.
- Purification: Employ column chromatography with a polar stationary phase (e.g., silica gel) and a gradient eluent (hexane/ethyl acetate) to isolate the product. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
- Purity Validation: Quantify residual solvents or byproducts using gas chromatography-mass spectrometry (GC-MS) and cross-check with elemental analysis (C, H, N, S, Br).
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- NMR Spectroscopy: Assign peaks for the pyridinylamine protons (δ ~6.5–8.5 ppm) and the 4-bromophenyl group (δ ~7.2–7.6 ppm). Integration ratios should match expected substituents.
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in a DCM/hexane mixture. Use SHELX software for structure solution and refinement .
- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for aryl sulfides).
Q. How can researchers address solubility challenges in biological assays?
Methodological Answer:
- Solvent Screening: Test dimethyl sulfoxide (DMSO), ethanol, or aqueous buffers (pH 6–8) with surfactants (e.g., Tween-20).
- Quantitation in Solution: Use UV-Vis spectroscopy (λmax ~270–300 nm for aromatic systems) with a Bradford assay to rule out protein interference in biochemical studies.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
Methodological Answer:
- Data Collection: Use a high-resolution diffractometer (Cu-Kα or Mo-Kα radiation) to collect intensity data. Ensure crystal quality (Rint < 5%).
- Refinement Strategies:
- Case Study: Similar bromophenyl derivatives in Acta Crystallographica (e.g., Fun et al., 2012) demonstrate torsional flexibility in aryl-sulfide moieties .
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict nucleophilic sites (e.g., pyridinylamine NH2 group).
- Reactivity Screening: Simulate Suzuki-Miyaura coupling using the 4-bromophenyl moiety as a leaving group. Compare activation energies for Pd(0)- vs. Ni(0)-catalyzed pathways.
- Validation: Cross-reference computed IR spectra with experimental data (e.g., C-Br stretching at ~550 cm⁻¹).
Q. How should researchers address contradictory spectroscopic vs. crystallographic data?
Methodological Answer:
- Scenario: Discrepancies in bond lengths (e.g., S-C aromatic vs. aliphatic) between NMR and SCXRD.
- Resolution Workflow:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
